molecular formula C18H11ClF3N3O3 B2970033 5-benzyl-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 339030-07-8

5-benzyl-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione

Cat. No.: B2970033
CAS No.: 339030-07-8
M. Wt: 409.75
InChI Key: OXKUMHSBMLQAKC-UHFFFAOYSA-N
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Description

5-benzyl-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione: is a complex organic compound. It is recognized for its intricate molecular structure and notable reactivity, making it a valuable molecule in synthetic organic chemistry and potentially pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions, starting from simpler precursors. The most common approach includes:

  • Step 1: Synthesis of the pyrrolo[3,4-d]isoxazole core.

  • Step 2: Introduction of the pyridinyl group through a chlorination reaction.

  • Step 3: Benzylation to add the benzyl group.

  • Step 4: Final modifications to achieve the desired functional groups.

Reaction conditions vary with each step, involving specific catalysts, solvents, and temperatures to optimize yield and purity.

Industrial Production Methods

On an industrial scale, the production of 5-benzyl-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione would require advanced synthesis techniques, automation, and rigorous quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, potentially converting certain functional groups to oxides or ketones.

  • Reduction: Reduction reactions may target specific areas, such as the pyridinyl group, altering its electron density.

  • Substitution: The compound is amenable to nucleophilic and electrophilic substitution reactions, modifying its functional groups without changing the core structure.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate, dichromate.

  • Reducing Agents: Lithium aluminum hydride, hydrogen gas.

  • Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).

  • Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products

Scientific Research Applications

This compound holds potential in various fields:

  • Chemistry: Used as a reagent for synthesizing other complex molecules.

  • Biology: Investigated for its biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: Potential as a lead compound for drug development, particularly for treating diseases with underlying molecular targets.

  • Industry: Utilized in the manufacture of advanced materials or specialty chemicals.

Mechanism of Action

The precise mechanism of action depends on the specific application, but generally involves:

  • Molecular Targets: The compound may bind to specific proteins or enzymes, altering their function.

  • Pathways Involved: Could affect signaling pathways, gene expression, or metabolic processes.

Comparison with Similar Compounds

Compared to other similar compounds:

  • Unique Structural Features: The combination of the trifluoromethyl-pyridinyl group and the pyrrolo[3,4-d]isoxazole core is distinctive.

  • Similar Compounds: 5-benzyl-3-[3-(trifluoromethyl)-2-pyridinyl]-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione , 5-ethyl-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione .

In essence, 5-benzyl-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione stands out due to its unique structural arrangement, diverse reactivity, and broad-spectrum applications in scientific research.

Properties

IUPAC Name

5-benzyl-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3a,6a-dihydropyrrolo[3,4-d][1,2]oxazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClF3N3O3/c19-11-6-10(18(20,21)22)7-23-13(11)14-12-15(28-24-14)17(27)25(16(12)26)8-9-4-2-1-3-5-9/h1-7,12,15H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXKUMHSBMLQAKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3C(C2=O)ON=C3C4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClF3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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